molecular formula C16H18ClN3O2 B2622661 3-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide CAS No. 1798659-28-5

3-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide

Cat. No.: B2622661
CAS No.: 1798659-28-5
M. Wt: 319.79
InChI Key: WDEFXIPZDVWSKH-UHFFFAOYSA-N
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Description

3-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide is a chemical compound that features a benzamide core substituted with a 3-chloro group and a pyrazolyl moiety linked via an oxan-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Attachment of the oxan-4-ylmethyl group: This step involves the alkylation of the pyrazole ring with oxan-4-ylmethyl halides in the presence of a base such as potassium carbonate.

    Formation of the benzamide core: The final step involves the coupling of the substituted pyrazole with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding assays.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of binding affinity, selectivity, or stability, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-chloro-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c17-14-3-1-2-13(8-14)16(21)19-15-9-18-20(11-15)10-12-4-6-22-7-5-12/h1-3,8-9,11-12H,4-7,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEFXIPZDVWSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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